molecular formula C8H7NOS B8774685 7-METHYLBENZO[D]OXAZOLE-2-THIOL

7-METHYLBENZO[D]OXAZOLE-2-THIOL

Cat. No.: B8774685
M. Wt: 165.21 g/mol
InChI Key: USBRJDJLXDPNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-METHYLBENZO[D]OXAZOLE-2-THIOL is an organic compound with the molecular formula C8H7NOS. It is a derivative of benzoxazole, characterized by the presence of a mercapto group (-SH) and a methyl group (-CH3) at the 7th position of the benzoxazole ring. This compound is widely used in medicinal chemistry due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran at low temperatures . Another method includes the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-METHYLBENZO[D]OXAZOLE-2-THIOL has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Mercaptobenzoxazole
  • 7-Methylbenzoxazole
  • 2-Methylbenzoxazole

Comparison: 7-METHYLBENZO[D]OXAZOLE-2-THIOL is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Mercaptobenzoxazole, the additional methyl group enhances its lipophilicity and potentially its ability to cross biological membranes . Compared to 7-Methylbenzoxazole and 2-Methylbenzoxazole, the mercapto group provides additional reactivity and the ability to form disulfide bonds .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

7-methyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H,9,11)

InChI Key

USBRJDJLXDPNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.